Lacosamide-d3

Description

Properties

IUPAC Name |

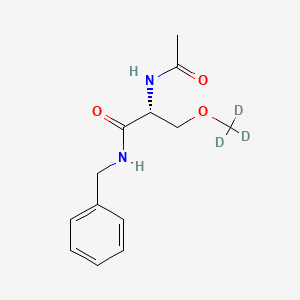

(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJLAIAVCUEMN-IBIJPGRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway

The primary route involves substituting conventional diazomethane (CH₂N₂) with deuterated diazomethane (CD₂N₂) during the methylation step. This method leverages the original lacosamide synthesis protocol (CN105646284A) with isotopic modification:

-

Intermediate Preparation :

-

React D-serine with benzylamine, isobutyl chlorocarbonate, and triethylamine in dichloromethane at -15°C to form R-2-isobutoxycarbonyl-N-benzyl-3-hydroxypropanamide.

-

-

Deuterated Methylation :

-

Treat the intermediate with CD₂N₂ in diethyl ether at 0°C, followed by room-temperature stirring for 5 hours.

-

Reaction :

-

-

Deprotection and Acetylation :

-

Hydrolyze the product with HCl, followed by acetylation using acetic anhydride to yield Lacosamide-d3.

-

Key Data

| Parameter | Value |

|---|---|

| Yield | 68% (crude), 99% isotopic purity |

| Reaction Time | 5 hours (methylation step) |

| Temperature | 0°C → 25°C (methylation) |

Nucleophilic Substitution with Deuterated Methyl Halides

Synthetic Pathway

This method substitutes iodomethane (CH₃I) with deuterated methyl iodide (CD₃I) in the presence of silver oxide (Ag₂O) (WO2011092559A1):

-

Intermediate Synthesis :

-

Condense D-serine methyl ester with benzylamine to form N-benzyl-3-hydroxypropanamide.

-

-

Deuterated Methylation :

-

React the intermediate with CD₃I and Ag₂O in tetrahydrofuran (THF) at 30°C.

-

Reaction :

-

-

Acetylation :

-

Acetylate the product using acetic anhydride to obtain this compound.

-

Key Data

| Parameter | Value |

|---|---|

| Yield | 72% (after crystallization) |

| Isotopic Purity | 99.9% (by ¹H NMR) |

| Solvent System | THF/Water (9:1) |

Chiral Resolution with Deuterated Starting Materials

Synthetic Pathway

This approach begins with deuterated D-serine derivatives (WO2012041986A1):

-

Deuterated Serine Preparation :

-

Synthesize D-serine-d₃ by enzymatic resolution of DL-serine-d₃ using acylase.

-

-

Condensation and Methylation :

-

Condense D-serine-d₃ with benzylamine and isobutyl chloroformate.

-

Methylate the hydroxyl group using dimethyl sulfate-d₆ ((CD₃)₂SO₄) in NaOH.

-

-

Acetylation and Purification :

-

Acetylate the amine group and purify via ethyl acetate crystallization.

-

Key Data

| Parameter | Value |

|---|---|

| Chiral Purity | >99.9% (HPLC) |

| Deuterium Content | 99.5% (MS analysis) |

| Overall Yield | 58% |

Analytical Validation of this compound

Cross-Validation with LC-MS/MS

A cross-validation study compared HPLC-UV and LC-MS/MS methods using clinical plasma samples spiked with this compound (Eurekakit):

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Linearity (µg/mL) | 0.5–12.5 | 0.1–15.0 |

| LOD | 0.2 µg/mL | 0.05 µg/mL |

| Precision (RSD%) | <5% | <3% |

| Accuracy (%) | 96.3–103.5 | 98.1–101.2 |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Lacosamide-d3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetonitrile, methanol, water.

Major Products Formed

The major products formed from these reactions include deuterated metabolites and derivatives of this compound, which are useful for studying the drug’s metabolic pathways and pharmacokinetics .

Scientific Research Applications

Pharmacokinetics and Metabolism

Lacosamide-d3's pharmacokinetic properties have been studied extensively:

- Bioavailability : Lacosamide exhibits high oral bioavailability, with studies indicating it reaches approximately 85% concentration in cerebrospinal fluid compared to serum levels .

- Half-life : The half-life of lacosamide is about 13 hours, allowing for twice-daily dosing regimens .

- Metabolic Pathways : The use of this compound facilitates the understanding of metabolic pathways through isotopic tracing, which can identify the effects of various factors on drug metabolism.

Adjunctive Therapy for Epilepsy

Lacosamide has been evaluated as an adjunctive treatment for patients with refractory epilepsy:

- Efficacy : Clinical trials have shown that lacosamide significantly reduces seizure frequency in patients with focal seizures. For instance, a study reported a 50% responder rate of 41.4% for lacosamide compared to 37.5% for placebo .

- Safety Profile : Lacosamide is generally well-tolerated, with adverse events reported at rates comparable to placebo . Common side effects include dizziness and somnolence .

Pediatric Applications

Research has also focused on the use of lacosamide in pediatric populations:

- A study involving children aged under four years indicated that while the efficacy was not superior to placebo, lacosamide was well tolerated and had an acceptable safety profile .

- Long-term follow-up showed improvements in neurodevelopmental levels among children receiving lacosamide therapy .

Efficacy in Generalized Tonic-Clonic Seizures

A phase 3 trial demonstrated that lacosamide significantly reduced the risk of developing secondary generalized tonic-clonic seizures compared to placebo, with a hazard ratio of 0.540 (95% CI: 0.377 to 0.774) .

| Treatment Group | No of Patients | Seizure-Free Rate (%) | Median Time to Second Seizure (Days) |

|---|---|---|---|

| Lacosamide | 118 | 31.3 | Not estimable |

| Placebo | 121 | 17.2 | 77.0 |

Combination Therapy Studies

Studies have explored the combination of lacosamide with other antiepileptic drugs:

Mechanism of Action

Lacosamide-d3, like lacosamide, enhances the slow inactivation of voltage-gated sodium channels. This action stabilizes hyperexcitable neuronal membranes, reduces neuronal firing, and decreases long-term channel availability without affecting normal physiological function. The molecular targets include the sodium channels, and the pathways involved are primarily related to the modulation of neuronal excitability .

Comparison with Similar Compounds

Regulatory and Commercial Considerations

- Regulatory Status: Non-deuterated Lacosamide is approved as Vimpat® for epilepsy and neuropathic pain . This compound, however, is a research-grade compound without therapeutic approval.

- Pricing Variability :

Key Advantages of this compound

- Enhanced Specificity : Deuterium substitution reduces matrix effects in MS-based assays .

- Stability : Isotopic labeling minimizes metabolic degradation during sample preparation .

- Versatility: Compatible with diverse chromatographic conditions (e.g., HSS T3 columns with 10 mM ammonium acetate/methanol) .

Biological Activity

Lacosamide-d3 is a deuterated analog of lacosamide, an antiepileptic drug (AED) that has gained attention for its efficacy in managing various seizure types. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Lacosamide acts primarily as a modulator of voltage-gated sodium channels (VGSCs). It enhances the slow inactivation of these channels without affecting fast inactivation, which is crucial for controlling neuronal excitability. This selective modulation helps to prevent excessive neuronal firing, a hallmark of seizure activity. Research indicates that lacosamide also interacts with the collapsing response mediator protein 2 (CRMP-2), which plays a role in neuronal growth and synaptic plasticity .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of lacosamide, exhibiting high oral bioavailability (approximately 100%) and linear pharmacokinetics across a wide dose range. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | ~100% |

| Time to Maximum Concentration (Tmax) | 1-4 hours |

| Volume of Distribution (Vd) | 0.6 L/kg |

| Half-life | 13 hours |

This compound is rapidly absorbed and reaches steady-state plasma concentrations after three days of twice-daily administration .

Case Studies and Clinical Trials

Several studies have evaluated the efficacy of lacosamide in different patient populations. A notable randomized controlled trial involved 242 patients with generalized-onset seizures, where lacosamide significantly reduced the frequency of seizures compared to placebo. The Kaplan-Meier survival estimates indicated a notable difference in freedom from second primary generalized tonic-clonic seizures (PGTCS) at 24 weeks: 31.3% for lacosamide versus 17.2% for placebo (p=0.011) .

Table: Efficacy Data from Clinical Trials

| Study Type | Patient Population | Outcome Measure | Lacosamide Group (%) | Placebo Group (%) |

|---|---|---|---|---|

| Randomized Controlled Trial | Generalized-onset seizures | Freedom from PGTCS | 31.3 | 17.2 |

| Real-World Study | Focal seizures | Seizure freedom at 12 months | 60.2 | N/A |

In real-world settings, lacosamide has shown similar outcomes to clinical trials, with higher rates of seizure freedom reported among patients who initiated treatment with lacosamide compared to those who switched from other AEDs .

Safety Profile

The safety profile of this compound is consistent with that of lacosamide, characterized by a relatively low incidence of adverse effects. Common side effects include dizziness, somnolence, and headache. A study reported that treatment-emergent adverse events occurred in approximately 79% of patients treated with lacosamide, with dizziness being the most frequent . Importantly, no serious adverse events or deaths were reported during clinical trials.

Table: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Dizziness | 23.1 |

| Somnolence | 16.5 |

| Headache | 14.0 |

Q & A

Basic Research Questions

Q. What are the methodological considerations for synthesizing and characterizing Lacosamide-d3 with high isotopic purity?

- Answer : Synthesis requires selecting appropriate deuterated precursors (e.g., deuteration at the acetamido group) and optimizing reaction conditions (temperature, solvent, catalysts) to minimize isotopic dilution. Characterization involves mass spectrometry (MS) for isotopic enrichment verification (>98% d3) and nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection is critical to isolate this compound from non-deuterated impurities . Stability testing under varying pH and temperature conditions ensures isotopic integrity during storage.

Q. How can researchers design stability studies for this compound under physiological conditions?

- Answer : Stability protocols should mimic physiological environments (e.g., pH 7.4 buffer, 37°C) and include forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways. Analytical methods like LC-MS/MS quantify intact this compound and its metabolites. Data interpretation must differentiate between deuterium loss (via H/D exchange) and structural degradation, requiring parallel experiments with non-deuterated Lacosamide as a control .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (using this compound as an internal standard) ensures specificity and minimizes matrix effects. Method validation must include linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>85%) in plasma or cerebrospinal fluid. Cross-validation against non-deuterated Lacosamide is essential to confirm no isotopic interference .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic pathways of this compound compared to non-deuterated Lacosamide?

- Answer : KIEs alter CYP450-mediated metabolism, particularly at the acetamido group. Advanced studies involve in vitro microsomal assays (human liver microsomes) to compare metabolic rates (Vmax/Km) and metabolite profiles (via high-resolution MS). Computational modeling (e.g., density functional theory) predicts deuterium-induced bond stabilization, explaining reduced clearance rates observed in vivo .

Q. What experimental designs resolve contradictions in reported binding affinities of this compound to synaptic vesicle protein 2A (SV2A)?

- Answer : Contradictions arise from assay variability (radioligand vs. fluorescence polarization). A standardized protocol should include:

- Radioligand Binding : Use [<sup>3</sup>H]-Lacosamide-d3 in SV2A-transfected cells with Scatchard analysis.

- Functional Assays : Measure synaptic vesicle exocytosis inhibition in primary neurons.

- Controls : Compare results with non-deuterated Lacosamide and negative controls (e.g., levetiracetam). Meta-analysis of data across labs using random-effects models can address heterogeneity .

Q. How can researchers optimize isotopic labeling strategies to study this compound’s blood-brain barrier (BBB) penetration?

- Answer : Combine deuterium labeling with positron-emitting isotopes (e.g., <sup>11</sup>C) for dual-tracer PET imaging. Methodological steps:

Synthesize [<sup>11</sup>C]-Lacosamide-d3 via Pd-mediated carboxylation.

Conduct dynamic PET scans in non-human primates to quantify BBB permeability (K1 values).

Validate with LC-MS/MS analysis of brain homogenates. Cross-referencing with MRI-based permeability models enhances accuracy .

Q. What statistical approaches are recommended for reconciling conflicting pharmacokinetic data from cross-species studies of this compound?

- Answer : Apply mixed-effects population pharmacokinetic modeling (NONMEM) to account for interspecies variability in clearance and volume of distribution. Covariates (e.g., cytochrome P450 expression levels, plasma protein binding) should be included. Bootstrapping validates model robustness, while Bayesian hierarchical models adjust for study-specific biases .

Q. How do researchers address challenges in meta-analyses of this compound’s anticonvulsant efficacy across heterogeneous preclinical models?

- Answer : Use PRISMA guidelines to standardize inclusion criteria (e.g., seizure models: maximal electroshock vs. pentylenetetrazole-induced). Perform subgroup analyses stratified by species, dosing regimen, and outcome measures (seizure latency vs. mortality). Sensitivity analyses exclude studies with high risk of bias (e.g., inadequate blinding). Data pooling requires inverse-variance weighting to account for sample size disparities .

Methodological Frameworks

- Data Contradiction Analysis : Triangulate results across orthogonal assays (e.g., in vitro binding, in vivo efficacy) and apply Bradford-Hill criteria to assess causality .

- Isotopic Integrity Monitoring : Use Fourier-transform infrared spectroscopy (FTIR) to track deuterium retention during long-term stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.